4,5-二溴-1H-咪唑

描述

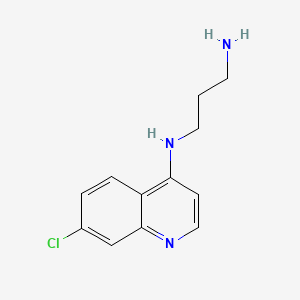

4,5-Dibromo-1H-imidazole is a derivative of imidazole, a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. The dibromo substitution at the 4 and 5 positions indicates the presence of bromine atoms attached to the carbon atoms of the imidazole ring. Imidazole derivatives, including those with halogen substitutions, are of significant interest due to their diverse range of biological activities and their utility in various chemical syntheses.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of polycyclic imidazo analogs involves oxidative intramolecular C–H amination, starting from 2-aminopyridines and acetophenones, yielding the target compounds in an overall yield of 20–35% . Another method includes the condensation of furil with aldehydes over acidic alumina impregnated with ammonium acetate, which is a solvent-free microwave-assisted method . Additionally, the synthesis of imidazo[1,5-a]pyridines from 1,1-dibromo-1-alkenes with 2-aminomethylpyridines requires an inorganic base and moderate heating in DMF . These methods highlight the versatility and adaptability of imidazole synthesis techniques.

Molecular Structure Analysis

The molecular structure and vibrational properties of imidazole derivatives have been studied using XRD, IR, and Raman spectroscopy, supported by DFT quantum chemical calculations . The analysis of 1H-imidazo[4,5-c]pyridine, for example, reveals that it crystallizes in the non-centrosymmetric orthorhombic space group and forms hydrogen-bonded chains . The stability of dimeric forms and the presence of intermolecular hydrogen bonds have been analyzed using the natural bond orbital approach .

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions due to their reactive nature. For instance, 5-amino-4-(cyanoformimidoyl)-1H-imidazole reacts with ketones to give 2,2-disubstituted-6-carbamoyl-1,2-dihydropurines, among other products . The reactivity of these compounds allows for the construction of complex molecules with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The optical properties of a library of π-expanded imidazo[1,2-a]pyridines were characterized, showing strong UV absorption and fluorescence . The luminescent properties of 2-substituted-4,5-di(2-furyl)-1H-imidazoles were also investigated, revealing high fluorescence quantum efficiency and sensitivity to solvent polarity . These properties make imidazole derivatives suitable for applications in materials science and as fluorescent probes.

科学研究应用

腐蚀抑制

已经研究了4,5-二溴-1H-咪唑衍生物的腐蚀抑制性能。例如,4-(4,5-双(4-甲氧基苯基)-1H-咪唑-2-基)酚(IM1),是4,5-二溴-1H-咪唑的衍生物,在酸性溶液中对低碳钢表现出显著的腐蚀抑制效率。这种衍生物是使用微波辐射合成的,并且在腐蚀抑制效率高达96% (Prashanth et al., 2021)。

生物学和药理学性质

已经广泛研究了1,2,4,5-四取代-1H-咪唑衍生物的生物学和药理学性质,这个类别包括4,5-二溴-1H-咪唑。这些衍生物显示出一系列活性,包括抗菌、抗真菌、抗癌、抗病毒和抗糖尿病性能 (Ciofalo, 2019)。

无溶剂合成

已经开发了一种无溶剂微波辅助合成2-取代-4,5-二(2-呋喃基)-1H-咪唑的方法,这与4,5-二溴-1H-咪唑有关。这种方法提供了中等到良好的产率、快速反应时间和环境友好性等优点 (Zhang et al., 2015)。

阴离子识别性能

已经合成并研究了与4,5-二溴-1H-咪唑相关的2-(2,4-二溴苯酚)-1H-咪唑[4,5-f][1,10]苯并咪唑,用于其阴离子识别性能。这项研究对于开发传感器和其他分析应用至关重要 (Guan Xiao-mei, 2010)。

富氮化合物的合成

已经进行了关于富氮咪唑衍生物合成的研究,包括基于4,5-二溴-1H-咪唑的合成,用于潜在的富氮气体发生器应用。这些研究为这些化合物的化学性质和潜在工业应用提供了见解 (Srinivas et al., 2014)。

抗菌和抗癌活性

已经合成并评估了一些4,5-二溴-1H-咪唑的衍生物,用于其抗菌和抗癌活性。例如,从4,5-二-p-二异丙基苯基-或4,5-二-p-氯苯基-1H-咪唑衍生的p-苄基取代NHC-银(I)醋酸盐化合物的研究表明,这些化合物具有作为抗菌和抗癌剂的潜力 (Streciwilk et al., 2014)。

光谱分析和分子对接

与4,5-二溴-1H-咪唑相关的咪唑衍生物已经接受了详细的光谱分析和分子对接研究。这些研究有助于理解它们的反应性质,这对于设计药物和其他功能材料至关重要 (Thomas et al., 2018)。

生物纳米复合材料的合成

关于使用氧化石墨烯-壳聚糖生物纳米复合材料合成2,4,5-三取代咪唑的研究突显了4,5-二溴-1H-咪唑衍生物在绿色化学和纳米技术中的潜力 (Maleki & Paydar, 2015)。

α-氨基酸衍生物的对映选择性合成

1H-咪唑-4(5H)-酮,这个类别包括4,5-二溴-1H-咪唑,已经被用作α-氨基酸衍生物对映选择性合成中的模板,表明它们在不对称合成和药物开发中的重要性 (Etxabe et al., 2015)。

抗寄生虫和抗菌合成

一项关于从2,4-二溴-1-甲基-5-硝基-1H-咪唑合成2,4-二取代-5-硝基咪唑的一锅法研究,与4,5-二溴-1H-咪唑相关,展示了它们潜在的抗寄生虫和抗菌性能,突显了该化合物在药物化学中的相关性 (Mathias et al., 2017)。

安全和危害

4,5-Dibromo-1H-imidazole is classified as dangerous. It has hazard statements H301-H315-H318-H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

属性

IUPAC Name |

4,5-dibromo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYYOBVDIRECDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177575 | |

| Record name | 1H-Imidazole, 4,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dibromo-1H-imidazole | |

CAS RN |

2302-30-9 | |

| Record name | 4,5-Dibromo-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2302-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 4,5-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 4,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIBROMOIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

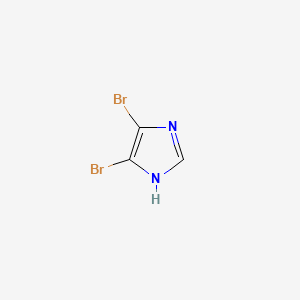

Q1: Why is 4,5-dibromo-1H-imidazole incorporated into the boron-based photosensitizer?

A1: The incorporation of bromine atoms into the imidazole ring is a strategy to enhance the photosensitizer's ability to generate singlet oxygen. Singlet oxygen is a highly reactive form of oxygen that can effectively kill bacteria and fungi. Halogenation, particularly bromination, is known to increase the rate of intersystem crossing []. This process is essential for efficient singlet oxygen generation as it governs the transition of the photosensitizer from an excited singlet state to a longer-lived triplet state. The longer-lived triplet state has a higher probability of interacting with ground-state oxygen and transferring energy to form singlet oxygen.

Q2: How was the singlet oxygen generation potential of the novel photosensitizer evaluated?

A2: The researchers employed a chemical method to assess singlet oxygen generation. They used a 440-nm LED lamp to excite the photosensitizer in the presence of 1,3-diphenylisobenzofuran (DPBF), a known singlet oxygen scavenger []. DPBF reacts rapidly and irreversibly with singlet oxygen, leading to a decrease in its absorbance. By monitoring the decrease in DPBF absorbance over time, the researchers could indirectly measure the amount of singlet oxygen generated by the photosensitizer. This method provides valuable insights into the photodynamic potential of the novel compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Diphenylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1295563.png)